

MRS2179: A Key Tool for Investigating P2Y1 Receptor-Mediated Thrombosis

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Compound of Interest

Compound Name: MRS1177

Cat. No.: B15572047

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Application Notes and Protocols for Researchers

MRS2179, a potent and selective antagonist of the P2Y1 purinergic receptor, has emerged as an invaluable tool compound in the field of thrombosis research. Its ability to specifically block the adenosine diphosphate (ADP)-induced signaling cascade mediated by the P2Y1 receptor allows for the precise dissection of platelet activation pathways and the evaluation of novel antithrombotic strategies. These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of MRS2179, including its mechanism of action, key quantitative data, and detailed protocols for its use in thrombosis-related studies.

Mechanism of Action

MRS2179, chemically known as N(6)-methyl-2'-deoxyadenosine-3',5'-bisphosphate, is a competitive antagonist of the P2Y1 receptor.^{[1][2]} The P2Y1 receptor, a Gq-protein coupled receptor found on the surface of platelets, is one of the two major ADP receptors involved in hemostasis and thrombosis, the other being the P2Y12 receptor. Upon binding of ADP, the P2Y1 receptor triggers a signaling cascade that leads to an increase in intracellular calcium concentration ($[Ca^{2+}]_i$), resulting in platelet shape change and the initiation of reversible platelet aggregation.^{[1][3][4]} By competitively binding to the P2Y1 receptor, MRS2179 prevents these initial steps of platelet activation, thereby inhibiting thrombus formation.^{[1][5]} Notably, MRS2179 does not affect the P2Y12 receptor-mediated inhibition of adenylyl cyclase, highlighting its selectivity.^{[1][3]}

Quantitative Data Summary

The following tables summarize the reported binding affinities and inhibitory concentrations of MRS2179, providing a quantitative basis for its use in experimental settings.

Table 1: Binding Affinity and Potency of MRS2179

Parameter	Species	Receptor	Value	Reference
Kd	Human	P2Y1	109 ± 18 nM	[1][3]
Ki	Human	P2Y1	84 nM	[6]
KB	Turkey	P2Y1	100 nM	[2][7]
pA2	Turkey	P2Y1	6.99	[7]
IC50 (vs P2X1)	Rat	P2X1	1.15 µM	[2][7]
IC50	Rat	(EFS-induced relaxation)	3.5 µM	[8]
IC50	Human	(IJP)	1.22 µM (circular muscle), 1.31 µM (longitudinal muscle)	[9]

Table 2: In Vitro Efficacy of MRS2179 on Platelet Aggregation

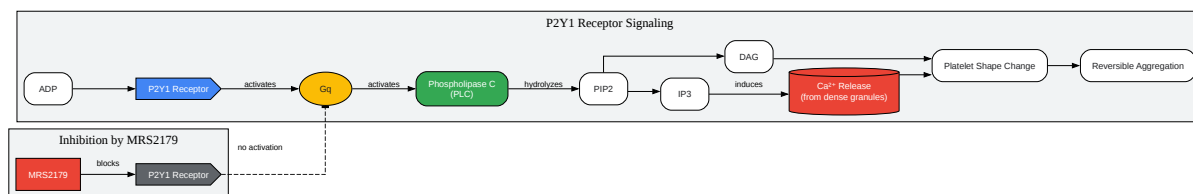
Assay	Species	Agonist	IC50	Reference
Platelet Aggregation	Human	ADP	~20 µM (optimal inhibitory concentration)	[10]

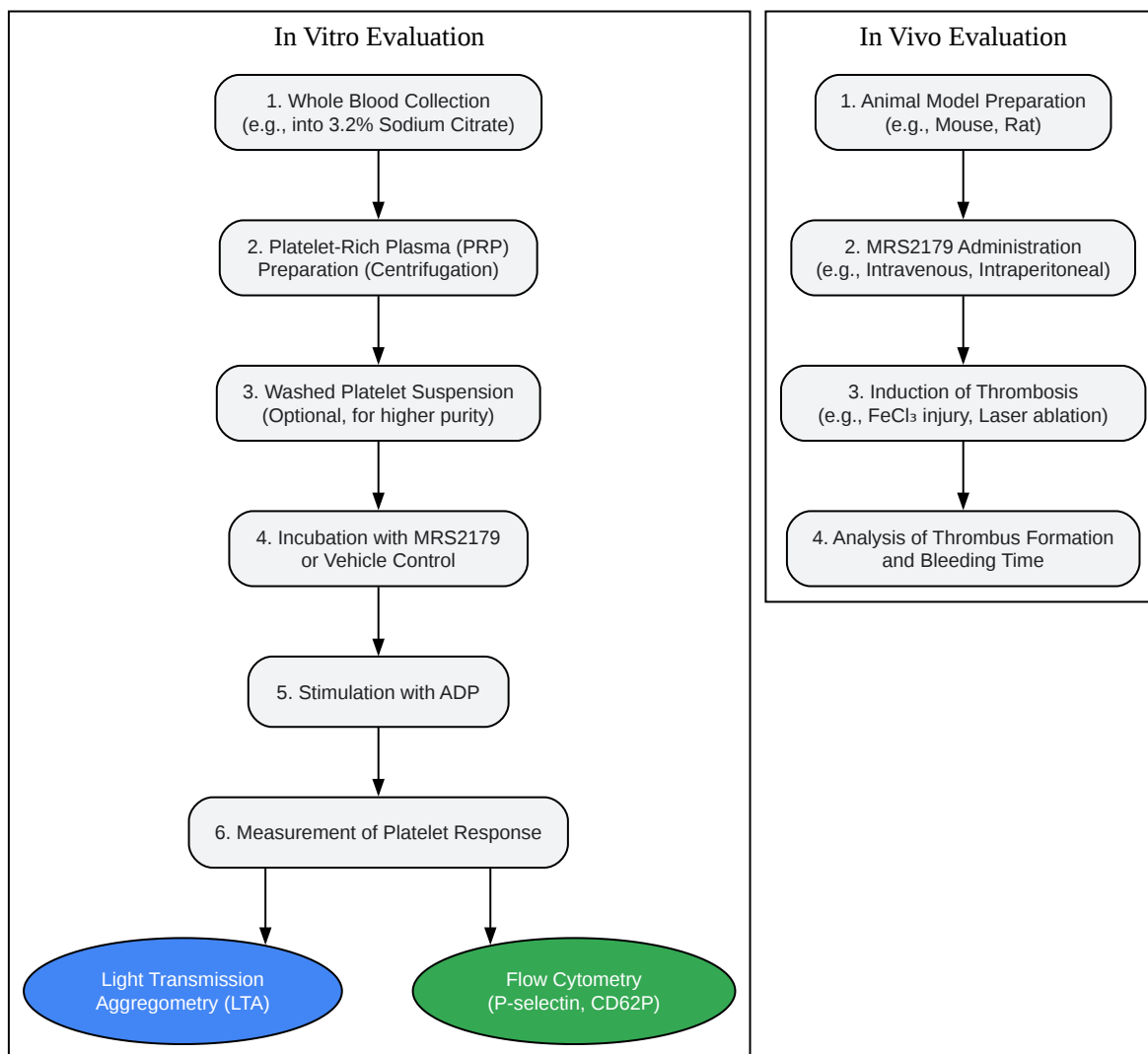
Table 3: P2Y1 Receptor Density on Human Platelets

Parameter	Value	Reference
Binding Sites per Platelet	134 ± 8	[1][3]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental application of MRS2179, the following diagrams have been generated using the DOT language.





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